molecular formula C13H11NO2 B13794857 4-(Benzylideneamino)benzene-1,3-diol

4-(Benzylideneamino)benzene-1,3-diol

Cat. No.: B13794857
M. Wt: 213.23 g/mol
InChI Key: QSJGHNVISLATCX-UHFFFAOYSA-N
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Description

4-(Benzylideneamino)benzene-1,3-diol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylideneamino)benzene-1,3-diol typically involves the condensation reaction between 4-aminophenol and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as acids or bases can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylideneamino)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The biological activities of 4-(Benzylideneamino)benzene-1,3-diol are primarily attributed to its ability to interact with various molecular targets. The compound can chelate metal ions, which enhances its antioxidant properties. It can also interact with bacterial cell membranes, leading to increased permeability and cell death. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

4-(Benzylideneamino)benzene-1,3-diol can be compared with other similar compounds such as:

The unique combination of the Schiff base and dihydroxybenzene structure in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(benzylideneamino)benzene-1,3-diol

InChI

InChI=1S/C13H11NO2/c15-11-6-7-12(13(16)8-11)14-9-10-4-2-1-3-5-10/h1-9,15-16H

InChI Key

QSJGHNVISLATCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)O)O

Origin of Product

United States

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